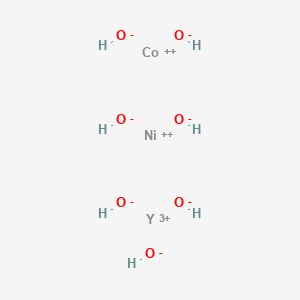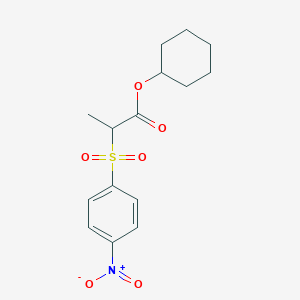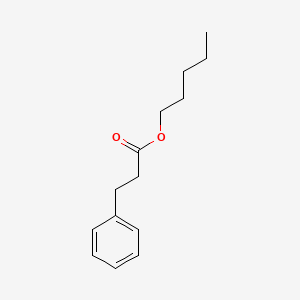
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) is a complex compound that combines the properties of cobalt, nickel, and yttrium hydroxides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) typically involves the co-precipitation method. This process includes the simultaneous precipitation of cobalt, nickel, and yttrium hydroxides from their respective nitrate or chloride salts in an alkaline medium. The reaction is usually carried out at room temperature with constant stirring to ensure homogeneity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the precise control of reaction conditions such as temperature, pH, and concentration of reactants, ensuring consistent product quality. The solid-state urea flux synthesis method is also employed, where urea acts as a precipitating agent in the presence of metal nitrate hexahydrates .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced back to its original state or to lower oxidation states.
Substitution: Ligand exchange reactions can occur, where hydroxide ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various anions for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxides, hydroxides, and mixed-metal compounds. These products often exhibit enhanced electrochemical properties, making them suitable for applications in energy storage and catalysis .
Applications De Recherche Scientifique
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) has a wide range of scientific research applications:
Energy Storage: It is used as an electrode material in supercapacitors and batteries due to its high capacitance and stability.
Materials Science: It is employed in the synthesis of advanced materials with unique structural and electronic properties.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, such as drug delivery and imaging.
Mécanisme D'action
The mechanism by which cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) exerts its effects is primarily through its electrochemical activity. The compound undergoes reversible redox reactions, facilitating electron transfer processes. This makes it an effective material for energy storage applications. The molecular targets and pathways involved include the active sites on the metal hydroxide surfaces, which interact with reactants to catalyze various reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickel hydroxide: Commonly used in batteries and supercapacitors.
Cobalt hydroxide: Used as a catalyst and in battery electrodes.
Yttrium hydroxide: Known for its applications in materials science and catalysis.
Uniqueness
Cobalt(2+) nickel(2+) yttrium hydroxide (1/1/1/7) stands out due to its combination of properties from cobalt,
Propriétés
Numéro CAS |
364589-07-1 |
|---|---|
Formule moléculaire |
CoH7NiO7Y |
Poids moléculaire |
325.58 g/mol |
Nom IUPAC |
cobalt(2+);nickel(2+);yttrium(3+);heptahydroxide |
InChI |
InChI=1S/Co.Ni.7H2O.Y/h;;7*1H2;/q2*+2;;;;;;;;+3/p-7 |
Clé InChI |
AXDAVXMGURJNSK-UHFFFAOYSA-G |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Co+2].[Ni+2].[Y+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzene, 1-[bis(ethylthio)methyl]-2-nitro-](/img/structure/B14256950.png)
![(3R)-5-Bromo-3-{[tri(propan-2-yl)silyl]oxy}hex-4-enethioamide](/img/structure/B14256956.png)
![[3-(10H-Phenothiazin-10-YL)propyl]phosphonic acid](/img/structure/B14256964.png)
![2-{[6-(Decanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14256966.png)
![4'-(Octadecyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B14256968.png)



![4-[(Benzyloxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14256983.png)

